B1574596 CGX1321

CGX1321

Cat. No. B1574596
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CGX1321 is a porcupine inhibitor. CGX1321 specifically targets and binds to PORCN in the endoplasmic reticulum (ER), thereby inhibiting the post-translational palmitoylation and secretion of Wnt ligands, thus preventing the activation of Wnt-mediated signaling, and inhibiting cell growth in Wnt-driven tumors. In addition, by inhibiting the secretion of Wnt ligands and preventing Wnt-mediated signaling, CGX1321 may also limit fibrosis and promote regeneration of certain tissues upon cell injury. PORCN catalyzes the palmitoylation of Wnt ligands, and plays a key role in Wnt ligand secretion. Wnt signaling is dysregulated in a variety of cancers and plays a key role in tumor cell proliferation. It also plays a key role in tissue regeneration.

Scientific Research Applications

Cardiac Regeneration after Myocardial Infarction

CGX1321, identified as a novel porcupine inhibitor, has been shown to significantly impact cardiac regeneration following myocardial infarction (MI). This compound inhibits both canonical and non-canonical Wnt signaling pathways, improving cardiac function, reducing myocardial infarct size, and limiting fibrosis in post-MI hearts. Notably, CGX1321 promotes cardiomyocyte proliferation, which is essential for cardiac regeneration, by stimulating cell cycle regulating genes in a Hippo/YAP-independent pathway (Yang et al., 2017).

Attenuation of Cardiac Hypertrophy

In another study, CGX1321 demonstrated a significant anti-hypertrophic effect on cardiac hypertrophy. The research indicated that CGX1321 improves cardiac function and survival post transverse aortic constriction (TAC) injury, a common method to induce cardiac hypertrophy in mice. The compound effectively reduced cardiomyocyte hypertrophy, apoptosis, and fibrosis induced by TAC, highlighting its inhibitory impact on both canonical and non-canonical WNT pathways (Jiang et al., 2018).

Tumor Therapy and Drug Delivery

CGX1321 has also been explored in the context of cancer therapy. A study investigated the encapsulation of CGX1321 in liposomes for targeted drug delivery to solid tumors. This formulation was shown to specifically interfere with aberrant Wnt signaling in tumor tissues, effectively impacting cancer stem cells (CSCs) while minimizing cytotoxicity to other cells. The study underscores the potential of CGX1321 in precision medicine for treating malignant cancers prone to rapid progression (Li et al., 2019).

Wnt/β-Catenin Pathway and Immune Evasion in Ovarian Cancer

Research on the Wnt/β-catenin pathway in epithelial ovarian cancer (EOC) has indicated a correlation with immune evasion. CGX1321, as a PORCN inhibitor, was hypothesized to decrease Wnt signaling and reduce immune evasion, thereby altering the tumor microenvironment. This would potentially lead to increased survival and decreased tumor burden. The study highlighted the role of CGX1321 in potentially creating a "hot" tumor microenvironment conducive to more effective immune responses against cancer (Goldsberry et al., 2020).

properties

Product Name

CGX1321

IUPAC Name

N/A

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CGX1321;  CGX-1321;  CGX 1321; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.